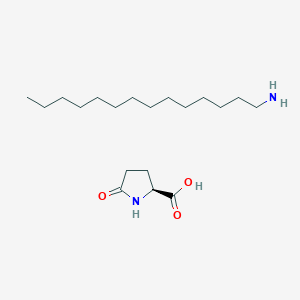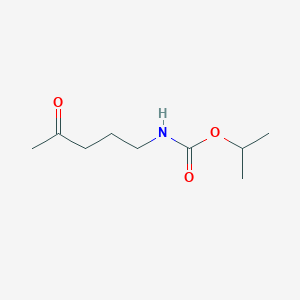
Phosphoric acid--2-propylheptan-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid–2-propylheptan-1-ol (1/1) is a chemical compound formed by the reaction of phosphoric acid with 2-propylheptan-1-ol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–2-propylheptan-1-ol typically involves the esterification of phosphoric acid with 2-propylheptan-1-ol. This reaction can be catalyzed by acids such as sulfuric acid or by using dehydrating agents to drive the reaction to completion. The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of phosphoric acid–2-propylheptan-1-ol may involve continuous processes where phosphoric acid and 2-propylheptan-1-ol are fed into a reactor. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid–2-propylheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of different phosphorous-containing compounds.
Substitution: The hydroxyl group in 2-propylheptan-1-ol can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid esters, while reduction could produce phosphorous-containing alcohols or other derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid–2-propylheptan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a component in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of phosphoric acid–2-propylheptan-1-ol involves its interaction with molecular targets and pathways in biological systems. The compound may act by modifying the activity of enzymes or receptors, leading to changes in cellular processes. The specific molecular targets and pathways depend on the context in which the compound is used, such as in therapeutic applications or biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di(2-ethylhexyl)phosphoric acid: Another ester of phosphoric acid with similar properties and applications.
H-Phosphonates: Compounds containing the H–P=O structural motif, used in various chemical reactions and applications.
Uniqueness
Phosphoric acid–2-propylheptan-1-ol is unique due to its specific structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
873779-52-3 |
|---|---|
Molekularformel |
C10H25O5P |
Molekulargewicht |
256.28 g/mol |
IUPAC-Name |
phosphoric acid;2-propylheptan-1-ol |
InChI |
InChI=1S/C10H22O.H3O4P/c1-3-5-6-8-10(9-11)7-4-2;1-5(2,3)4/h10-11H,3-9H2,1-2H3;(H3,1,2,3,4) |
InChI-Schlüssel |
VMFRWCRGPGTJHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCC)CO.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


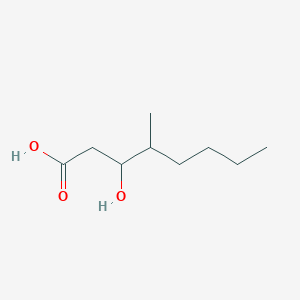
![2(1H)-Pyrimidinone, 4-chloro-6-[4-(methylsulfonyl)phenyl]-1-phenyl-](/img/structure/B12597319.png)
![5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide](/img/structure/B12597322.png)
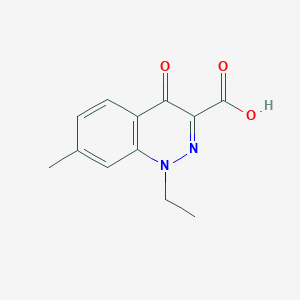
![N'-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597332.png)
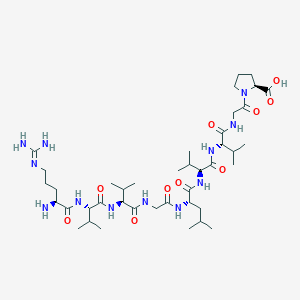
![3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid](/img/structure/B12597336.png)
![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea](/img/structure/B12597351.png)
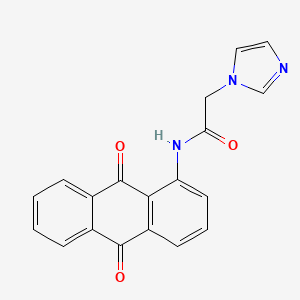
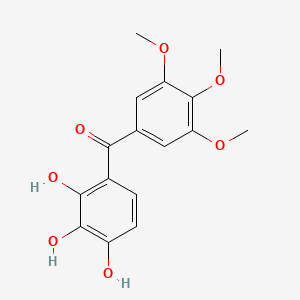
![3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B12597368.png)
![(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid](/img/structure/B12597369.png)
